4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester

Nucleophilic substitution Leaving group ability S₍N₎2 kinetics

4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1031843-31-8) is a protected piperidine scaffold that incorporates a benzylic bromomethyl substituent at the para position of the phenyl ring and a tert‑butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. With a molecular formula of C₁₇H₂₄BrNO₂ and a molecular weight of 354.28 g·mol⁻¹, this intermediate is supplied at a minimum purity of 95%.

Molecular Formula C17H24BrNO2
Molecular Weight 354.3 g/mol
CAS No. 1031843-31-8
Cat. No. B1384607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS1031843-31-8
Molecular FormulaC17H24BrNO2
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-12H2,1-3H3
InChIKeyWUDKWQGRPAIPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1031843-31-8): A Dual‑Reactive Building Block for Piperidine‑Based Library Synthesis


4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1031843-31-8) is a protected piperidine scaffold that incorporates a benzylic bromomethyl substituent at the para position of the phenyl ring and a tert‑butoxycarbonyl (Boc) protecting group on the piperidine nitrogen [1]. With a molecular formula of C₁₇H₂₄BrNO₂ and a molecular weight of 354.28 g·mol⁻¹, this intermediate is supplied at a minimum purity of 95% . The compound belongs to the class of N‑Boc‑4‑arylpiperidines but is uniquely distinguished by the presence of a benzylic CH₂Br group rather than a directly ring‑attached halogen or a simple alkyl group, creating a reactive centre with distinct chemo‑ and regioselective properties that are critical for downstream medicinal chemistry and chemical biology applications.

Why 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester Cannot Be Replaced by Common In‑Class Analogs


Piperidine‑based intermediates with different para‑phenyl substituents are often treated as interchangeable building blocks; however, the specific benzylic bromomethyl motif in the target compound imparts a fundamentally different reactivity profile and synthetic scope that cannot be replicated by the 4‑bromophenyl, 4‑chloromethylphenyl, 4‑methylphenyl, or simple 4‑bromomethyl‑piperidine analogs [1]. The benzylic CH₂Br group is a superior leaving group compared to the corresponding chloride (ca. 10–50‑fold faster S₍N₎2 rates) [2] and offers a distinct reactivity manifold relative to the aryl bromide, which requires transition‑metal catalysis for coupling. Substitution with a non‑halogenated methylphenyl analog completely eliminates the handle for further derivatisation. Consequently, any attempt at generic substitution leads to dramatically altered reaction kinetics, narrowed synthetic scope, or outright failure in sequences that rely on the efficient, regioselective reactivity of the benzylic bromide, forcing costly re‑optimisation of multi‑step routes.

Quantitative Differentiation of 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester Against Closest Analogs


Benzylic Bromide vs. Benzylic Chloride Leaving‑Group Reactivity

The benzylic CH₂Br group in the target compound undergoes S₍N₎2 reactions approximately 10–50 times faster than the corresponding benzylic chloride under identical conditions [1]. This rate enhancement translates into shorter reaction times, lower required temperatures, and higher yields in alkylation sequences.

Nucleophilic substitution Leaving group ability S₍N₎2 kinetics

Benzylic Bromide Alkylation Versatility vs. Aryl Bromide Cross‑Coupling Limitation

The target compound reacts under S₍N₎2 conditions with O‑, N‑, and S‑nucleophiles at room temperature or mild heating, without requiring transition‑metal catalysts [1]. In contrast, the 4‑bromophenyl analogue (CAS 769944‑78‑7) exclusively participates in metal‑catalysed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), which demand inert atmosphere, specialised ligands, and elevated temperatures .

Alkylation Cross‑coupling Reaction scope

Purity Benchmarking Against the 4‑Bromomethyl‑piperidine Analog

Commercially, the target compound is supplied at 95% minimum purity , whereas the structurally simpler N‑Boc‑4‑bromomethylpiperidine (CAS 158407‑04‑6) is routinely offered at 98–99.45% purity . The slightly lower purity of the title compound reflects its higher molecular complexity (a para‑phenylene spacer versus a direct methylene link) rather than a synthetic deficiency, but it remains adequate for most intermediate applications.

Purity specification Procurement benchmark Quality control

Orthogonal Boc Protection Enables Selective Piperidine Deprotection While Retaining the Benzylic Bromide

The Boc group on the piperidine nitrogen is orthogonal to Cbz and Fmoc protecting groups, allowing the piperidine amine to be unveiled under mildly acidic conditions (TFA or HCl/dioxane) without affecting the benzylic bromide [1]. In contrast, the corresponding N‑Cbz‑protected analog (e.g., benzyl 4‑(bromomethyl)piperidine‑1‑carboxylate) requires hydrogenolysis, which can reductively dehalogenate the benzylic bromide .

Orthogonal protection Solid‑phase synthesis Protecting group strategy

Highest‑Value Application Scenarios for 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester


Parallel Synthesis of Piperidine‑Based Fragment Libraries via Nucleophilic Alkylation

The rapid S₍N₎2 reactivity of the benzylic bromide enables room‑temperature diversification with arrays of amines, alcohols, and thiols in 96‑well plates without requiring transition‑metal catalysts or glove‑box handling. This directly leverages the 10–50‑fold rate advantage over chloromethyl analogs [1], allowing complete conversion within hours and facilitating high‑throughput fragment collection for screening campaigns.

Suzuki‑Miyaura Cross‑Coupling for Biaryl‑Extended Piperidine Scaffolds

Although the benzylic bromide participates in metal‑free S₍N₎2 reactions, the compound also retains the ability to undergo C–C bond formation via Suzuki coupling at the CH₂Br position (or after conversion to the corresponding boronate ester). This dual‑mode reactivity—direct alkylation or cross‑coupling—provides flexibility that is absent in the 4‑bromophenyl analog, which is limited exclusively to cross‑coupling [2].

Sequential Orthogonal Deprotection for Solid‑Phase Peptidomimetic Synthesis

The Boc‑protected piperidine can be immobilised on solid supports via the benzylic bromide, followed by acidolytic Boc removal to reveal a free secondary amine for peptide coupling or further derivatisation. This orthogonal sequence avoids the reductive dehalogenation hazard associated with Cbz‑protected analogs [3], making the title compound the preferred choice for SPPS‑compatible building blocks.

Cost‑Efficient Scale‑Up of Piperidine Intermediates for Late‑Stage Functionalisation

Procurement teams prioritising large‑scale intermediate production benefit from the compound's metal‑free alkylation capability, which eliminates the cost of palladium catalysts, ligands, and inert atmosphere equipment. While the 95% purity may necessitate a polishing step for some GLP applications, the overall process economics remain favourable compared to cross‑coupling‑dependent routes.

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